![molecular formula C11H9ClO B13045449 6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13045449.png)
6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one is a synthetic organic compound characterized by its unique spirocyclic structure. The compound features a cyclopropane ring fused to an indene moiety, with a chlorine atom attached to the spiro carbon. This structural motif is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one typically involves the following steps:
Formation of the Indene Moiety: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Spirocyclization: The cyclopropane ring is introduced via a spirocyclization reaction, often using a cyclopropanation reagent such as diazomethane or a Simmons-Smith reagent.
Industrial Production Methods
In an industrial setting, the production of 6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups present in the molecule.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may make it a candidate for studying biological interactions and mechanisms.
Medicine: Potential pharmaceutical applications could include the development of new drugs or therapeutic agents.
Industry: The compound may find use in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism by which 6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or processes.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclopropane-1,2’-inden]-1’(3’H)-one: Lacks the chlorine atom, which may affect its reactivity and applications.
6’-Bromospiro[cyclopropane-1,2’-inden]-1’(3’H)-one: Similar structure with a bromine atom instead of chlorine, potentially leading to different chemical properties.
Spiro[cyclopropane-1,2’-inden]-1’(3’H)-one derivatives: Various derivatives with different substituents can be compared to highlight the unique properties of the chlorine-containing compound.
Uniqueness
The presence of the chlorine atom in 6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one may impart unique reactivity and properties compared to its analogs
Propiedades
Fórmula molecular |
C11H9ClO |
|---|---|
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
6-chlorospiro[3H-indene-2,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C11H9ClO/c12-8-2-1-7-6-11(3-4-11)10(13)9(7)5-8/h1-2,5H,3-4,6H2 |
Clave InChI |
PVMUFBPMEQYXJD-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC3=C(C2=O)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hcl](/img/structure/B13045370.png)
![5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B13045374.png)

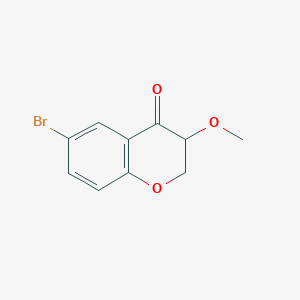

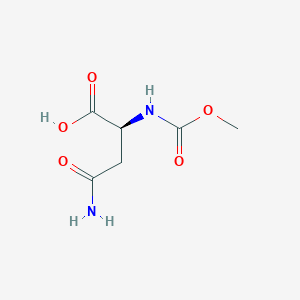
![Tert-Butyl2-Amino-7-Azaspiro[3.5]Nonane-7-Carboxylate Oxalate](/img/structure/B13045405.png)

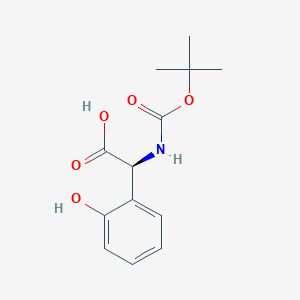
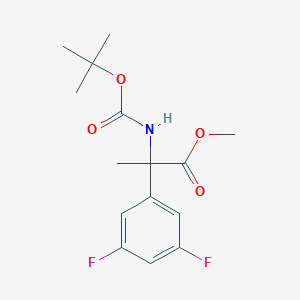
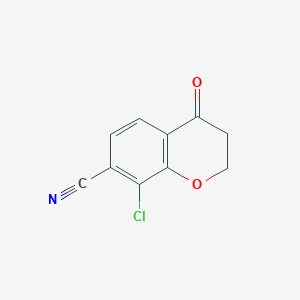
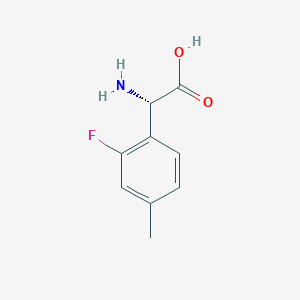

![(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13045434.png)
